molecular formula C6H13NO B14913498 1-(Aminomethyl)-2-methyl-cyclobutanol

1-(Aminomethyl)-2-methyl-cyclobutanol

Cat. No.: B14913498
M. Wt: 115.17 g/mol
InChI Key: PCHXXXFFBBFJDY-UHFFFAOYSA-N
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Description

1-(Aminomethyl)-2-methyl-cyclobutanol (hypothetical formula: C₆H₁₃NO) is a cyclobutane derivative featuring an aminomethyl (-CH₂NH₂) and a hydroxyl (-OH) group on adjacent carbon atoms, with an additional methyl (-CH₃) substituent at position 2. This unique structure imparts distinct physicochemical properties, including polarity, solubility, and reactivity, making it relevant for pharmaceutical and chemical synthesis applications.

Properties

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

1-(aminomethyl)-2-methylcyclobutan-1-ol

InChI

InChI=1S/C6H13NO/c1-5-2-3-6(5,8)4-7/h5,8H,2-4,7H2,1H3

InChI Key

PCHXXXFFBBFJDY-UHFFFAOYSA-N

Canonical SMILES

CC1CCC1(CN)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)-2-methylcyclobutan-1-ol typically involves the cyclization of appropriate precursors. One common method is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization . Another approach involves the reduction of corresponding ketones or aldehydes using suitable reducing agents .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization and reduction processes.

Chemical Reactions Analysis

Types of Reactions: 1-(Aminomethyl)-2-methylcyclobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce more saturated alcohols or amines.

Comparison with Similar Compounds

Data Table: Key Properties of Analogs and Target Compound

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Physical State Solubility Hazards
1-(Aminomethyl)-2-methyl-cyclobutanol* C₆H₁₃NO 115.17 -OH, -CH₂NH₂, -CH₃ Not reported Likely polar solvents Hypothetical irritant (extrapolated)
1-(Aminomethyl)cyclobutanol C₅H₁₁NO 101.15 -OH, -CH₂NH₂ Colorless liquid Water, organics Unknown (similar amines: H302, H315)
1-(Aminomethyl)cyclobutanamine C₅H₁₂N₂ 100.16 -NH₂, -CH₂NH₂ Not reported Not reported H302, H315, H319, H335
1-(2-Hydroxyethyl)cyclobutanol C₆H₁₂O₂ 116.16 -OH (x2) Not reported Polar solvents Not reported
Methyl Isobutyl Carbinol (MIBC) C₆H₁₄O 102.17 -OH (branched) Liquid Organic solvents Not classified

*Hypothetical data for target compound based on structural analogs.

Research Findings and Critical Analysis

  • Impact of Methyl Substituent: The 2-methyl group in the target compound likely increases steric hindrance, reducing reactivity in nucleophilic reactions compared to 1-(Aminomethyl)cyclobutanol. This may enhance stability but lower solubility in polar solvents.
  • Toxicity Trends: Amine-containing cyclobutanes (e.g., 1-(Aminomethyl)cyclobutanamine) exhibit higher acute toxicity than hydroxylated analogs, suggesting the target compound’s -OH group may mitigate hazards .
  • Synthetic Challenges : Cyclobutane ring synthesis often requires high-energy intermediates (e.g., ring-closing metathesis), whereas acyclic analogs like MIBC are produced via simpler catalytic processes .

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